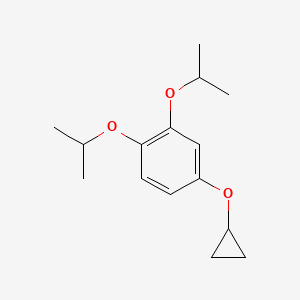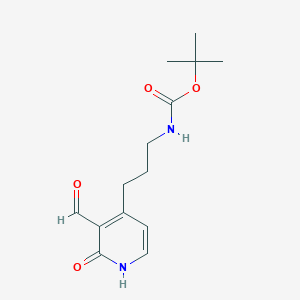
Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate is an organic compound with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol This compound is known for its unique structure, which includes a pyridine ring substituted with formyl and hydroxyl groups, and a tert-butyl carbamate moiety
Métodos De Preparación
The synthesis of Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring substituted with formyl and hydroxyl groups.
Reaction with Carbamate: The substituted pyridine is then reacted with tert-butyl carbamate under specific conditions to form the desired compound.
Reaction Conditions: The reactions are usually carried out under inert gas (nitrogen or argon) to prevent oxidation and degradation of the reactants and products.
Análisis De Reacciones Químicas
Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to oxidative stress, inflammation, and cell signaling.
Comparación Con Compuestos Similares
Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate can be compared with other similar compounds:
Tert-butyl (3-hydroxypyridin-2-yl)carbamate: Similar structure but lacks the formyl group.
Tert-butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: Similar protective activity in biological systems but different substitution pattern on the aromatic ring.
Unique Features:
Propiedades
Fórmula molecular |
C14H20N2O4 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(3-formyl-2-oxo-1H-pyridin-4-yl)propyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-7-4-5-10-6-8-15-12(18)11(10)9-17/h6,8-9H,4-5,7H2,1-3H3,(H,15,18)(H,16,19) |
Clave InChI |
YTNXCHJUNLUTHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCC1=C(C(=O)NC=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


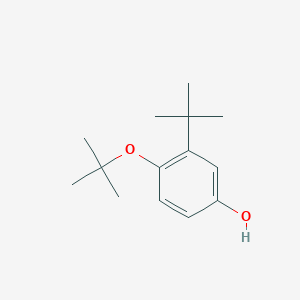

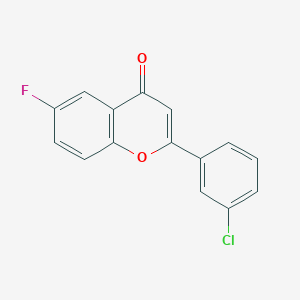
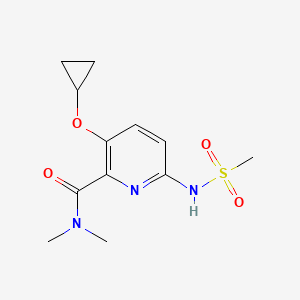
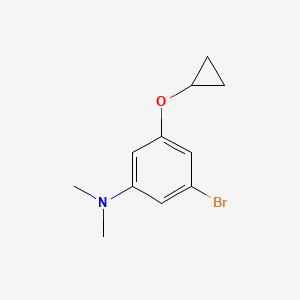

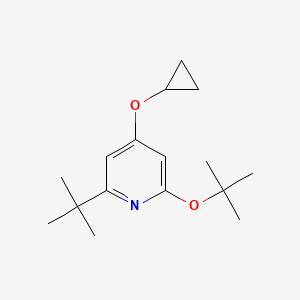

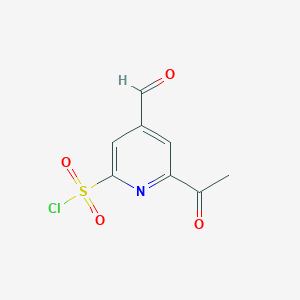
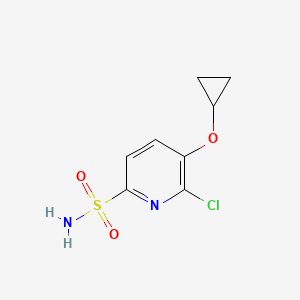
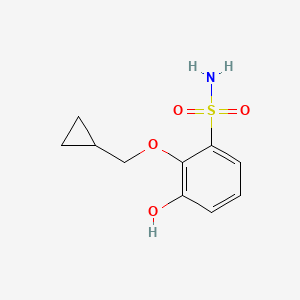
![[4-Chloro-2-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14835620.png)

